molecular formula C28H46O5 B1249659 stoloniferone F

stoloniferone F

Cat. No. B1249659
M. Wt: 462.7 g/mol
InChI Key: MCEHIUSRVOSOFI-PPEGKMTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stoloniferone F is an ergostanoid.
stoloniferone F is a natural product found in Briareum violaceum and Clavularia viridis with data available.

Scientific Research Applications

Cytotoxic Properties

Stoloniferone F, along with other related compounds, has been identified in studies focusing on cytotoxic steroids. Notably, stoloniferones H-Q, isolated from the soft coral Clavularia viridis, have shown significant cytotoxicity against selected cancer cells. These findings highlight the potential of stoloniferone F as a candidate for cancer treatment research (Duh, Lo, Wang, & Dai, 2007).

Anti-Inflammatory Activity

Research has also explored the anti-inflammatory properties of stoloniferones. A study on new steroids, including stoloniferones R-T, isolated from the soft coral Clavularia viridis, demonstrated their anti-inflammatory activity in vitro. These results suggest that stoloniferone F may have applications in developing anti-inflammatory treatments (Chang, Wen, Wang, & Duh, 2008).

Antimicrobial Effects

Stoloniferone F may also possess antimicrobial properties. In a study on Rhizopus stolonifer, various metabolites were identified that demonstrated antimicrobial activity against different pathogenic strains. This suggests a potential role for stoloniferone F in antimicrobial research (Sohail et al., 2014).

Antifungal Properties

Furthermore, stoloniferone F may have applications in antifungal research. A study on the antifungal effects of botanical leaf extracts on Rhizopus stolonifer indicated the potential of natural compounds, possibly including stoloniferone F, in controlling fungal infections (Manenji, Mudyiwa, Midzi, & Tsodzo, 2017).

properties

Product Name

stoloniferone F

Molecular Formula

C28H46O5

Molecular Weight

462.7 g/mol

IUPAC Name

(2R,5R,6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-2,5,6,11-tetrahydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C28H46O5/c1-15(2)16(3)7-8-17(4)19-9-10-20-18-13-23(31)28(33)12-11-21(29)25(32)27(28,6)24(18)22(30)14-26(19,20)5/h11-12,15-24,29-31,33H,7-10,13-14H2,1-6H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,26+,27-,28-/m0/s1

InChI Key

MCEHIUSRVOSOFI-PPEGKMTJSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(C(=O)[C@@H](C=C4)O)C)O)O)O)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C(C=C4)O)C)O)O)O)C

synonyms

stoloniferone F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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